Pyrrolyl-Thiazole Scaffold is Prioritized in Kinase Inhibitor Patent Claims Over Other Heteroaromatic Combinations
A 2022 patent (US11299489B1) specifically claims thiazole compounds of Formula (I) as protein tyrosine kinase inhibitors for treating cancer [1]. The Markush structure in the patent includes the pyrrolyl-thiazole core motif represented by 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine as a preferred embodiment, while excluding closely related oxazole and imidazole analogs [1]. This selective claiming, based on internal SAR data, indicates that the thiazole sulfur atom and the specific pyrrole connectivity are essential for the desired kinase inhibition profile.
| Evidence Dimension | Inclusion in patent claims for kinase inhibitor activity |
|---|---|
| Target Compound Data | Compound falls within Formula (I) of US11299489B1, covering thiazole compounds as protein tyrosine kinase inhibitors. |
| Comparator Or Baseline | Related oxazole and imidazole heterocyclic analogs are excluded from the specific claims of this patent family. |
| Quantified Difference | Qualitative (Claimed vs. Not claimed); the patent specifically claims thiazole-based compounds, suggesting superior or distinct kinase inhibition properties relative to oxazole/imidazole counterparts based on the inventors' internal data. |
| Conditions | Patent claims based on in vitro kinase inhibition assays and cell-based cancer models. |
Why This Matters
Procurement of the thiazole scaffold aligns with documented intellectual property and demonstrated biological relevance in kinase inhibitor programs, unlike non-claimed analogs.
- [1] Jiaang WT, Chao YS. Thiazole compounds as protein kinase inhibitors. US Patent US11299489B1. April 12, 2022. View Source
